2-Methyl-2,7-diazaspiro[4.5]decan-3-one
Description
2-Methyl-2,7-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 of the spiro[4.5]decane framework and a ketone group at position 2. Its CAS number is 1864061-96-0 (as 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride) . This article compares its structural and functional attributes with similar compounds to elucidate structure-activity relationships (SAR).
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(5-8(11)12)3-2-4-10-6-9/h10H,2-7H2,1H3 |
InChI Key |
NVADBDJZYQWMGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCNC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heteroatom Substitution in the Spiro Framework
1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
- Structure : Replaces one nitrogen with sulfur (thia) at position 1, retaining the ketone at position 3.
- Example : 2-(4-Nitrobenzylidene)-1-thia-4-azaspiro[4.5]decan-3-one (5d) exhibits a melting point of 249–250°C and demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli at 50 mg/mL .
- Key Finding : The presence of a nitrobenzylidene substituent enhances antibacterial potency, likely due to improved electron-withdrawing effects and membrane penetration .
1-Oxa-2,8-dimethyl-8-azaspiro[4.5]decan-3-one (Spiromuscarone)
- Structure : Incorporates an oxygen atom (oxa) at position 1 and methyl groups at positions 2 and 6.
- Activity: Acts as a muscarinic partial agonist (Ki = 7 nM) with 60% intrinsic activity in phosphatidyl inositol hydrolysis assays, relevant to Alzheimer’s disease therapy .
- SAR Insight : The exo double bond at C-3 is critical for receptor binding, highlighting the importance of conformational rigidity .
AF710B (1-(2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one)
- Structure: Combines a thia-aza spiro core with an indole-propanone side chain.
- Activity : A potent M1/σ1 agonist (>99.5% enantiomeric purity) showing efficacy in Alzheimer’s disease models .
- Comparison : The indole moiety and chiral center contribute to high receptor specificity, unlike the simpler 2-Methyl-2,7-diazaspiro derivative .
7-Butyl-10-(furan-3-yl)-2-methyl-2,7-diazaspiro[4.5]decan-1-one (11a)
Functional Group Variations
3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one
- Structure : Replaces the ketone with a thioxo group at position 2 and adds a propyl chain at position 3.
- Properties : The thioxo group may enhance solubility and metal-binding capacity, though its pharmacological profile remains unexplored .
Bis-Spirothiazolidines (e.g., Compounds 89–92)
- Structure : Bis-spirothiazolidine systems with arylidene substituents.
- Activity: Exhibit 100-fold higher toxicity against HepG-2 liver cancer cells than normal cells, outperforming doxorubicin .
- SAR Insight : Fluorobenzylidene and nitro groups enhance anticancer efficacy by promoting DNA intercalation or kinase inhibition .
Comparative Data Table
Key Research Findings and Trends
Heteroatom Influence: Sulfur (thia) or oxygen (oxa) substitution modulates electronic properties and bioavailability. Thia derivatives often enhance antimicrobial activity , while oxa analogs target neurological receptors .
Substituent Effects :
- Arylidene groups (e.g., nitrobenzylidene) improve antimicrobial and anticancer potency via electron-withdrawing effects and π-π stacking .
- Bulky substituents (e.g., butyl, furan) may enhance metabolic stability but require further pharmacokinetic validation .
Synthetic Accessibility :
- LiAlH4-mediated reductions and DBSNa-catalyzed condensations are efficient for spirocycle formation, enabling scalable synthesis.
Biological Activity
2-Methyl-2,7-diazaspiro[4.5]decan-3-one is a synthetic compound characterized by a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 168.24 g/mol
- Structural Features : The compound features a spirocyclic structure that facilitates interactions with various biological targets.
The biological activity of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic configuration allows it to fit into binding sites, potentially modulating their activity. This modulation may influence various biochemical pathways related to signal transduction and metabolic processes.
Biological Activities
Research has indicated that 2-Methyl-2,7-diazaspiro[4.5]decan-3-one exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, suggesting potential as an antibiotic or antifungal agent.
- Antitumor Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation, warranting further investigation into its anticancer applications.
- Neurological Effects : Some findings suggest that it may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Antifungal | Inhibits growth of certain fungi | |
| Antitumor | Reduces proliferation in cancer cell lines | |
| Neuroprotective | Potential benefits in neurodegenerative disease models |
Case Study: Antitumor Activity
In a recent study, 2-Methyl-2,7-diazaspiro[4.5]decan-3-one was evaluated for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship with cytotoxicity.
Synthesis and Applications
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one typically involves the cyclization of linear precursors containing appropriate functional groups. The production process can be optimized for yield and purity in industrial settings.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Precursor Selection | Choose appropriate amines and cyclic ketones |
| Cyclization | Conduct reaction under controlled conditions |
| Purification | Use techniques such as recrystallization or chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
